molecular formula C6H9NO3 B8192095 (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B8192095
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-WVZVXSGGSA-N
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Description

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or chiral catalysts to induce the desired stereochemistry. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where specific strains of microorganisms are used to produce the compound in large quantities. These processes are optimized for high yield and cost-effectiveness, often involving the use of bioreactors and controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-Isopropylmalic acid
  • (2R,3S)-trans-coutaric acid
  • (2R,3S)-Isocitric acid

Uniqueness

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and its ability to undergo a wide range of chemical reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2R,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-WVZVXSGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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